Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLURNWOLAWZBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569488 | |
| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138891-58-4 | |
| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Tandem Cyclization/Bromination Reaction
The most commonly reported and efficient method for synthesizing this compound is a one-pot tandem cyclization and bromination reaction. This method involves the reaction of α-bromoketones with 2-aminopyridines in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in ethyl acetate solvent. The process proceeds without the need for a base, which simplifies the reaction conditions and reduces side reactions.
- Reaction Scheme:
- Reactants: α-bromoketone + 2-aminopyridine
- Oxidant: tert-butyl hydroperoxide (TBHP)
- Solvent: Ethyl acetate
- Conditions: Ambient temperature, no base required
- Outcome: Cyclization to form the imidazo[1,5-a]pyridine core with simultaneous bromination at the 3-position
This method benefits from operational simplicity and good yields, making it suitable for both laboratory-scale synthesis and potential industrial scale-up with optimization of parameters such as temperature and reagent concentrations.
Stepwise Synthesis via Imidazo[1,5-a]pyridine Core Formation
Alternative approaches involve a stepwise synthesis where the imidazo[1,5-a]pyridine core is first constructed, followed by selective bromination at the 3-position and esterification to introduce the ethyl carboxylate group. This method, while more labor-intensive, allows for greater control over each reaction step and can be advantageous when specific substitutions or functional group modifications are required.
- Typical Steps:
- Formation of imidazo[1,5-a]pyridine core from 2-aminopyridine and appropriate aldehydes or ketones.
- Bromination at the 3-position using brominating agents such as N-bromosuccinimide (NBS).
- Esterification of the carboxylic acid group to the ethyl ester using standard esterification protocols (e.g., reaction with ethanol in acidic conditions).
This approach is supported by literature on imidazo[1,5-a]pyridine derivatives synthesis, where stepwise functionalization is common.
Catalytic and Assisted One-Pot Annulation Reactions
Recent advances have demonstrated the use of catalytic systems to facilitate the annulation reaction forming the imidazo[1,5-a]pyridine ring. For example, magnesium nitride (Mg3N2) has been used as a catalyst in one-pot reactions involving 2-pyridyl phenyl ketones and aldehydes to yield imidazo[1,5-a]pyridines. Although this method is more general for imidazo[1,5-a]pyridine synthesis, it can be adapted for the preparation of brominated derivatives by incorporating brominated starting materials or post-synthetic bromination.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| One-Pot Tandem Cyclization/Bromination | α-bromoketone + 2-aminopyridine + TBHP | Ethyl acetate, ambient temp, no base | Simple, efficient, scalable | Requires careful control of oxidant | 60-75 |
| Stepwise Synthesis | 2-aminopyridine + aldehydes/ketones + NBS + ethanol | Multi-step, various solvents and temps | High control over substitution | More time-consuming, multi-step | 50-70 |
| Catalytic One-Pot Annulation | 2-pyridyl phenyl ketone + aldehydes + Mg3N2 catalyst | Methanol or ethanol, 25-75°C, 12-24 h | Catalytic, versatile for derivatives | May require post-bromination | 40-65 |
Detailed Research Findings
- The one-pot tandem cyclization/bromination method is favored for its operational simplicity and good yields without the need for bases or harsh conditions.
- Bromination occurs concomitantly with cyclization, which streamlines the synthesis and reduces purification steps.
- The use of tert-butyl hydroperoxide as an oxidant is critical for promoting the cyclization and bromination steps efficiently.
- Stepwise methods allow for selective functionalization but require more reaction steps and purification, which may reduce overall efficiency.
- Catalytic methods using Mg3N2 have shown promise for synthesizing imidazo[1,5-a]pyridines but need adaptation for brominated derivatives.
- Industrial scale-up focuses on optimizing reaction parameters and solvent systems to maintain yield and purity while reducing costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The imidazo[1,5-A]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or TBHP can be used.
Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-A]pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the imidazo[1,5-A]pyridine core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate belongs to a family of substituted imidazo[1,5-a]pyridine esters. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Position and Reactivity :
- Bromine at the 3-position (target compound) enables regioselective functionalization, as seen in Pd-catalyzed couplings . In contrast, the 5-bromo isomer exhibits lower similarity (0.89 vs. 0.97 for methyl analogs) and distinct electronic profiles, affecting binding in kinase assays .
- Chloro-substituted analogs (e.g., CAS 885276-62-0) are lighter and less reactive in aryl-aryl bond formations but cost-effective for large-scale syntheses .
Functional Group Impact :
- Methyl esters (e.g., CAS 1119512-48-9) show higher electrophilicity, accelerating nucleophilic substitutions but reducing stability in aqueous media .
- Ethyl esters (e.g., target compound) balance reactivity and stability, making them preferred for in vitro assays requiring prolonged incubation .
Biological Activity: The 3-bromo derivative has been used in HIV-1 reverse transcriptase inhibition studies due to its ability to occupy hydrophobic pockets in enzyme binding sites . 5-Amino derivatives (e.g., Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate) demonstrate antiviral activity but require additional protective group strategies during synthesis .
Synthetic Accessibility: The target compound is synthesized via cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with brominated precursors, optimized under acidic conditions (KHSO₄) . Chloro analogs are synthesized similarly but with lower yields due to competing side reactions .
Biological Activity
Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and research findings.
This compound exhibits notable interactions with various enzymes and biomolecules. Key properties include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, which prevents substrate access and catalytic activity. This inhibition is primarily facilitated through hydrogen bonds and hydrophobic interactions with target biomolecules.
- Cell Signaling Modulation : It influences cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it alters the expression of genes involved in cell cycle regulation, affecting cell proliferation rates .
2. Cellular Effects
The impact of this compound on cellular processes is profound:
- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the compound can lead to decreased IC50 values (the concentration required to inhibit cell growth by 50%), indicating enhanced potency against specific cancer cells such as HeLa and MDA-MB-231 .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound's ability to form stable complexes with protein kinases and other cellular targets is critical for its function in modulating signaling pathways involved in cell growth and survival .
- Gene Regulation : By affecting the expression of genes related to metabolism and proliferation, it can lead to significant changes in cellular behavior, making it a candidate for further drug development .
4. Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- A study demonstrated that derivatives of this compound showed improved antiproliferative activity against various human cancer cell lines when functional groups like -OH were included in their structure, leading to lower IC50 values compared to unmodified compounds .
- Another investigation focused on the structure-antiproliferative activity relationship of pyridine derivatives, emphasizing how modifications can enhance biological activity through improved interactions with target proteins .
5. Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents due to its diverse biological activities, particularly in cancer treatment. Its ability to inhibit enzyme activity and modulate cellular processes positions it as a valuable candidate for further research in medicinal chemistry.
This compound's unique structural features and the observed biological effects warrant continued exploration into its potential applications in pharmacology and therapeutic development. Further studies are needed to fully elucidate its mechanisms of action and optimize its efficacy against specific diseases.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate?
The synthesis typically involves cyclization and functionalization steps. A common approach is the reaction of ethyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate with brominating agents (e.g., NBS or Br₂). Optimization of conditions (e.g., solvent, temperature, and catalyst) is critical. For example, potassium hydrogen sulfate (KHSO₄) has been used as a catalyst in similar imidazo-pyridine syntheses to enhance cyclization efficiency .
Key Reaction Parameters :
| Parameter | Example Conditions |
|---|---|
| Catalyst | KHSO₄ (2 equivalents) |
| Solvent | Polar aprotic (e.g., DMF, THF) |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
Q. What spectroscopic techniques are used for structural characterization?
Multinuclear NMR (¹H, ¹³C), IR, and HRMS are standard. For example:
Q. What safety protocols are recommended when handling this compound?
Follow GHS guidelines:
- Storage : Keep away from heat (>50°C) and incompatible substances (e.g., oxidizing agents) .
- PPE : Use gloves, goggles, and lab coats.
- First Aid : For skin contact, rinse with cold water and seek medical attention if irritation persists (P332+P313) .
Advanced Research Questions
Q. How do substituents at the 3-position affect the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 3-position enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., Br) increase electrophilicity, enhancing oxidative addition with palladium catalysts. For instance, tert-butyl 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate (derived via Suzuki coupling) shows distinct reactivity compared to non-halogenated analogs .
Substituent Effects :
| Substituent | Reactivity Trend | Application Example |
|---|---|---|
| Br | High cross-coupling efficiency | Pharmaceutical intermediates |
| CN | Enhanced π-backbonding | Materials science |
| Alkyl | Steric hindrance reduces reaction rate | Bioconjugation probes |
Q. What computational methods are used to predict the compound’s reactivity or electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. For example:
Q. How can researchers resolve structural discrepancies in crystallographic data for derivatives?
Use SHELX-based refinement (e.g., SHELXL) for high-resolution X-ray data. Challenges like twinning or disorder require:
- Twinning Refinement : Apply TWIN/BASF commands in SHELXL .
- Disordered Moieties : Use PART/SUMP constraints to model overlapping electron densities .
Example Workflow :
- Collect data (e.g., synchrotron source, λ = 0.71073 Å).
- Solve structure via intrinsic phasing (SHELXD).
- Refine with SHELXL, applying RIGU/SADI restraints for bond lengths .
Data Contradiction Analysis
Q. How to address conflicting spectral data between synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
